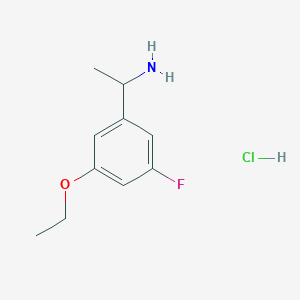

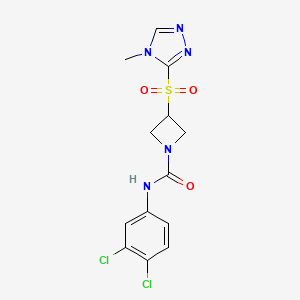

(3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is likely a heterocyclic compound due to the presence of a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom . The phenyl groups attached to the thiazepane ring suggest that this compound may have aromatic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and chemical properties of compounds related to (3,5-Dimethylphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone have been explored in various studies. For instance, compounds with a structure incorporating 3,4-dimethylphenyl groups have been synthesized through the aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, yielding methanones with more than 60% efficiency. These compounds were characterized by their physical constants and spectral data and showed potential antimicrobial, antioxidant, and insect antifeedant activities (G.Thirunarayanan, 2015).

Material Science Applications

In material science, a new difluoro aromatic ketone monomer bearing pendant 3,5-dimethylphenyl groups has been developed to prepare poly(arylene ether sulfone)s (PAES) with multiple benzyl quaternary ammonium pendants. These materials exhibit good hydroxide conductivity and alkaline stability, making them suitable for applications in anion exchange membranes and as components in fuel cells (Qian Shi et al., 2017).

Antiviral and Antitumoral Activity

A series of compounds structurally related to this compound have been synthesized and shown to possess promising in vitro anticoronavirus and antitumoral activities. These compounds were synthesized starting from various precursors and tested for their biological activities. Subtle structural variations on the phenyl moiety allowed tuning the compounds' properties towards antiviral or antitumoral activities, with the mode of action for antitumoral activity being the inhibition of tubulin polymerization (Parameshwara Chary Jilloju et al., 2021).

Catalysis

In catalysis, bulky phosphines containing substituted phenyl groups have been prepared and employed in the selective telomerization of 1,3-butadiene with methanol, yielding key intermediates with improved selectivity and yield. These phosphines, due to their structural features, including the presence of dimethylphenyl groups, offer excellent performance in terms of yield, selectivity, and stability in the catalytic process (M. J. Tschan et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-12-16(2)14-18(13-15)20(22)21-9-8-19(23-11-10-21)17-6-4-3-5-7-17/h3-7,12-14,19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEBIKKPONXIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)

![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)

![(3-(1H-pyrazol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2935192.png)